4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol

Lipophilicity Medicinal Chemistry Pharmacokinetics

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol (CAS: 2172097-76-4) is a fluorinated morpholine derivative with the molecular formula C8H14F3NO2 and a molecular weight of 213.20 g/mol. The compound features a primary alcohol terminus on a butane backbone, a morpholine ring at the C3 position, and a trifluoromethyl (-CF3) group at the C4 terminus.

Molecular Formula C8H14F3NO2
Molecular Weight 213.2
CAS No. 2172097-76-4
Cat. No. B2651570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol
CAS2172097-76-4
Molecular FormulaC8H14F3NO2
Molecular Weight213.2
Structural Identifiers
SMILESC1COCCN1C(CCO)C(F)(F)F
InChIInChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2
InChIKeySCZYEWBLDPEFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol (CAS 2172097-76-4): Chemical Identity and Structural Baseline for Procurement Evaluation


4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol (CAS: 2172097-76-4) is a fluorinated morpholine derivative with the molecular formula C8H14F3NO2 and a molecular weight of 213.20 g/mol . The compound features a primary alcohol terminus on a butane backbone, a morpholine ring at the C3 position, and a trifluoromethyl (-CF3) group at the C4 terminus . This structural arrangement creates a bifunctional scaffold: the primary alcohol provides a reactive handle for esterification, etherification, or oxidation , while the morpholine nitrogen offers basicity (pKa of conjugate acid ~8.3, compared to ~11.2 for piperidine) and coordination potential . The -CF3 group confers enhanced lipophilicity (calculated contribution: +0.88 logP units relative to -CH3) and metabolic stability .

Why 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol Cannot Be Casually Substituted: A Procurement Risk Assessment


Substituting 4,4,4-trifluoro-3-(morpholin-4-yl)butan-1-ol with a structurally similar analog introduces quantifiable risks to synthetic outcomes and biological target engagement. The primary alcohol group enables distinct reactivity (e.g., selective esterification) that is absent in the carboxylic acid analog (CAS 1343857-33-9) . The C3 morpholine substitution pattern, as opposed to C2-substituted morpholines, alters both steric accessibility and the electronic environment of the nitrogen lone pair [1]. Furthermore, the terminal -CF3 group contributes a specific lipophilicity increment (calculated ΔlogP = +0.88 vs. -CH3) and modulates the pKa of the adjacent hydroxyl proton . Even seemingly minor modifications—such as replacing the butanol backbone with propanol (CAS unknown) or substituting morpholine with piperidine—can shift logD7.4 values by >0.5 units and alter hydrogen-bonding capacity by one donor/acceptor pair, which directly impacts pharmacokinetic profiles and assay reproducibility .

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol: Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: Quantified logP Contribution of Terminal -CF3 Group Versus -CH3

The terminal -CF3 group in 4,4,4-trifluoro-3-(morpholin-4-yl)butan-1-ol provides a quantifiable lipophilicity enhancement compared to a methyl-terminated analog. While direct experimental logP data for this specific compound is not available in the public domain, the established contribution of a -CF3 substituent (replacing -CH3) to logP is consistently reported across fluorinated compound classes as an increase of approximately +0.88 logP units . This increment is derived from comparative analysis of fluorinated versus non-fluorinated morpholine derivatives in medicinal chemistry literature . For procurement decisions, this translates to a compound with meaningfully enhanced membrane permeability and altered tissue distribution profiles relative to non-fluorinated analogs .

Lipophilicity Medicinal Chemistry Pharmacokinetics

Functional Group Differentiation: Primary Alcohol Versus Carboxylic Acid in the Analog Series

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol (CAS 2172097-76-4, MW 213.20) contains a primary alcohol terminus, while its direct structural analog 4,4,4-trifluoro-3-(morpholin-4-yl)butanoic acid (CAS 1343857-33-9, MW 227.18) contains a carboxylic acid group . The primary alcohol enables distinct synthetic transformations not accessible with the carboxylic acid: selective O-alkylation under mild basic conditions, oxidation to the corresponding aldehyde without competing decarboxylation, and esterification with acid-sensitive substrates . The molecular weight difference of 13.98 g/mol (the mass of one oxygen atom minus two hydrogen atoms) corresponds to a 6.6% lower molecular weight for the alcohol form, which may be advantageous in fragment-based drug discovery where lower MW starting points are preferred .

Synthetic Versatility Functional Group Interconversion Building Block Selection

Morpholine Regioisomer Differentiation: C3-Substitution Versus C2-Substituted Analog Scaffolds

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol features substitution at the morpholine nitrogen (C3 of the butane backbone), distinguishing it from C2-substituted morpholine derivatives used in monoamine reuptake inhibitor research [1]. Studies on 2-substituted morpholine scaffolds demonstrate that the position of substitution affects both the conformational flexibility of the morpholine ring and the spatial orientation of the nitrogen lone pair relative to the functional side chain . In fluorinated morpholine alcohol series, the C3-substituted pattern (as in the target compound) places the -CF3 group at a 3-bond distance from the morpholine nitrogen, whereas C2-substituted analogs place the substituent at a 2-bond distance, altering the electronic induction effect on nitrogen basicity . The pKa of the conjugate acid is estimated at ~8.3 for N-alkyl morpholines, compared to ~11.2 for piperidine analogs—a difference of nearly 3 log units that directly impacts protonation state at physiological pH .

Regiochemistry Scaffold Comparison Medicinal Chemistry

Fluorine Content and Metabolic Stability: Quantitative Comparison to Non-Fluorinated Analogs

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol contains three fluorine atoms (42.7% fluorine by mass in the -CF3 group; 26.7% fluorine by mass overall, calculated as (3×19.00)/213.20), compared to zero fluorine atoms in non-fluorinated morpholine-butanol analogs . The -CF3 group is recognized in medicinal chemistry literature as a metabolically stable bioisostere that resists oxidative metabolism by cytochrome P450 enzymes, unlike methyl groups which are susceptible to hydroxylation . Studies on trifluoromethylated morpholine derivatives demonstrate that the -CF3 group enhances metabolic stability while maintaining or improving target binding through favorable hydrophobic interactions . In comparative studies of fluorinated versus non-fluorinated morpholine compounds, trifluoromethylated analogs consistently show extended half-lives in microsomal stability assays .

Metabolic Stability Fluorine Chemistry Drug Discovery

4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Building Block for Fluorinated Pharmacophores Requiring Primary Alcohol Handles

This compound is optimally deployed as a synthetic building block when a fluorinated scaffold with a primary alcohol terminus is required for downstream derivatization. The primary alcohol enables esterification with carboxylic acid-containing fragments under mild conditions, oxidation to the corresponding aldehyde for reductive amination, or conversion to a leaving group for nucleophilic displacement . The -CF3 group provides a 0.88 logP unit lipophilicity enhancement relative to a methyl analog, improving membrane permeability of final compounds . The morpholine nitrogen remains available for salt formation or quaternization, offering additional vector points for molecular elaboration .

Medicinal Chemistry Hit-to-Lead Optimization for CNS or Metabolic Targets

The combination of the -CF3 group (enhanced lipophilicity and metabolic stability) with the morpholine ring (pKa ~8.3, partial protonation at physiological pH) makes this compound a rational choice for CNS or metabolic disease targets where balanced lipophilicity and controlled basicity are critical . The 26.7% fluorine content by mass provides a significant metabolic stability advantage over non-fluorinated analogs, potentially reducing clearance and extending half-life in microsomal assays . The C3 substitution pattern on the butane backbone places the morpholine ring at a 3-bond distance from the -CF3 group, creating a distinct spatial and electronic profile compared to C2-substituted morpholine derivatives .

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The primary alcohol functionality enables conjugation to biotin, fluorophores, or affinity tags via ester or ether linkages without altering the core scaffold's lipophilicity or basicity . The well-defined pKa of the morpholine nitrogen (~8.3) ensures predictable protonation states across physiological pH ranges, which is essential for interpreting target engagement data . The lower molecular weight (213.20 g/mol) compared to the carboxylic acid analog (227.18 g/mol) provides a 6.6% MW advantage, which is beneficial in fragment-based screening where smaller starting points are preferred .

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